Spectroscopic Characterization of 1-((2-Nitrophenyl)sulfonyl)piperidine: A Technical Guide
Spectroscopic Characterization of 1-((2-Nitrophenyl)sulfonyl)piperidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-((2-Nitrophenyl)sulfonyl)piperidine, a compound of interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by data from analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this compound.
Molecular Structure and Overview
1-((2-Nitrophenyl)sulfonyl)piperidine is comprised of a piperidine ring N-substituted with a 2-nitrophenylsulfonyl group. The electron-withdrawing nature of the sulfonyl group and the nitro-substituted aromatic ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the piperidine moiety.
Figure 1: Molecular Structure of 1-((2-Nitrophenyl)sulfonyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental values may vary.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-((2-Nitrophenyl)sulfonyl)piperidine is expected to show distinct signals for the protons of the piperidine ring and the 2-nitrophenyl group. The electron-withdrawing sulfonyl group will cause a downfield shift of the adjacent piperidine protons (α-protons) compared to unsubstituted piperidine.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine H-2, H-6 (α-protons) | 3.2 - 3.4 | Triplet | 4H |
| Piperidine H-3, H-5 (β-protons) | 1.6 - 1.8 | Multiplet | 4H |
| Piperidine H-4 (γ-proton) | 1.5 - 1.7 | Multiplet | 2H |
| Aromatic H | 7.6 - 8.2 | Multiplet | 4H |
Interpretation:
-
The α-protons on C-2 and C-6 of the piperidine ring are expected to be the most deshielded of the aliphatic protons due to their proximity to the electronegative nitrogen and the sulfonyl group.
-
The β- and γ-protons of the piperidine ring will appear further upfield, likely as overlapping multiplets.
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The protons of the 2-nitrophenyl group will appear in the aromatic region as a complex multiplet due to ortho, meta, and para couplings. The chemical shifts will be influenced by the electron-withdrawing nitro and sulfonyl groups.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Similar to the proton spectrum, the carbons of the piperidine ring will be influenced by the N-sulfonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| Piperidine C-2, C-6 | ~ 47 |
| Piperidine C-3, C-5 | ~ 26 |
| Piperidine C-4 | ~ 24 |
| Aromatic C (quaternary) | 120 - 150 |
| Aromatic C-H | 120 - 140 |
Interpretation:
-
The chemical shifts of the piperidine carbons are predicted based on data for unsubstituted piperidine and considering the deshielding effect of the N-sulfonyl group.[1][4][5]
-
The C-2 and C-6 carbons are expected to be shifted downfield compared to unsubstituted piperidine (δ ~47 ppm) due to the direct attachment to the nitrogen of the sulfonamide.[6]
-
The aromatic carbons will resonate in the typical range of 110-150 ppm, with the carbon bearing the nitro group and the carbon attached to the sulfonyl group being the most downfield.[7]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the characteristic functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Asymmetric SO₂ Stretch | ~ 1350 | Strong |
| Symmetric SO₂ Stretch | ~ 1160 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
| S-N Stretch | 970 - 935 | Medium |
Interpretation:
-
The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) and sulfonyl (SO₂) groups.[8][9][10]
-
The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Predicted Molecular Ion: [M+H]⁺ = 271.07 g/mol
Predicted Fragmentation Pathway:
Under electrospray ionization (ESI), the molecule is expected to be protonated to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this ion would likely lead to fragmentation. A plausible fragmentation pathway involves the loss of sulfur dioxide (SO₂) from the parent ion, a common fragmentation for aromatic sulfonamides.[12] Further fragmentation of the piperidine ring is also expected.[13]
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Interpretation:
-
The initial fragmentation is predicted to be the loss of SO₂, which is a characteristic fragmentation pattern for arylsulfonamides.[12]
-
Subsequent fragmentation would likely involve the piperidine ring, leading to various smaller fragment ions.[13][14]
Experimental Protocols
Standard analytical techniques are employed for the acquisition of spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: ¹H and ¹³C spectra are recorded at room temperature. Standard pulse sequences are used.
IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is commonly used.
-
Data Acquisition: Data is acquired in positive ion mode. A full scan is performed to identify the precursor ion ([M+H]⁺), followed by a product ion scan to obtain the fragmentation pattern.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 1-((2-Nitrophenyl)sulfonyl)piperidine. The presented NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for the identification and characterization of this molecule. The provided experimental protocols outline the standard methodologies for obtaining such data. It is recommended that this predicted data be confirmed with experimentally acquired spectra for definitive structural assignment.
References
Sources
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- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
